REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])([O:4][CH2:5][CH3:6])[CH2:2][CH3:3].N1C=CC=CC=1.[Br:19]Br>C(Cl)(Cl)(Cl)Cl>[CH2:11]([O:10][C:1]([O:4][CH2:5][CH3:6])([O:7][CH2:8][CH3:9])[CH:2]([Br:19])[CH3:3])[CH3:12]
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
C(CC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
to form a precipitate, which
|
Type
|
FILTRATION
|
Details
|
was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to distillation under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)Br)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |